6-Fluoro-2-hydroxy-3-iodo-4-(trifluoromethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-hydroxy-3-iodo-4-(trifluoromethoxy)pyridine is a complex organic compound that features a pyridine ring substituted with fluorine, iodine, hydroxyl, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-hydroxy-3-iodo-4-(trifluoromethoxy)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-hydroxy-3-iodo-4-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The iodine substituent can be reduced to a hydrogen atom.
Substitution: The fluorine, iodine, and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the iodine substituent may produce a fluorinated pyridine derivative.
Scientific Research Applications
6-Fluoro-2-hydroxy-3-iodo-4-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-hydroxy-3-iodo-4-(trifluoromethoxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for specific targets. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group but lacks the hydroxyl and iodine substituents.
3-Fluoro-4-hydroxy-2-iodopyridine: Similar to the target compound but without the trifluoromethoxy group.
Uniqueness
6-Fluoro-2-hydroxy-3-iodo-4-(trifluoromethoxy)pyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both fluorine and iodine atoms, along with the trifluoromethoxy group, enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C6H2F4INO2 |
---|---|
Molecular Weight |
322.98 g/mol |
IUPAC Name |
6-fluoro-3-iodo-4-(trifluoromethoxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H2F4INO2/c7-3-1-2(14-6(8,9)10)4(11)5(13)12-3/h1H,(H,12,13) |
InChI Key |
ZATKUYHOJAHSBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)C(=C1OC(F)(F)F)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.